3,6-dimethyl-9H-thioxanthen-9-one
Overview
Description
3,6-Dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties and are widely used in various fields, including photochemistry and photophysics. The compound has a molecular formula of C15H12OS and a molecular weight of 240.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2-nitrobenzaldehyde with a phenol derivative under acidic conditions, followed by reduction and cyclization to form the thioxanthone core . Another approach involves the use of aryl aldehydes and phenol derivatives under similar conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thioxanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioxanthenes, and various substituted thioxanthones .
Scientific Research Applications
3,6-Dimethyl-9H-thioxanthen-9-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-9H-thioxanthen-9-one primarily involves its photophysical properties. Upon exposure to light, the compound undergoes excitation to a triplet state, which can then participate in various photochemical reactions. This property makes it an effective photocatalyst and photoinitiator . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through oxidative stress and other mechanisms .
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound of 3,6-dimethyl-9H-thioxanthen-9-one, known for its photophysical properties.
9H-Thioxanthen-9-one: Another derivative with similar applications in photochemistry and photophysics.
3,6-Dimethoxy-9H-thioxanthen-9-one: A related compound with different substituents, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific substitution pattern, which enhances its photophysical properties and makes it particularly effective in certain applications, such as photopolymerization and photodynamic therapy .
Properties
IUPAC Name |
3,6-dimethylthioxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPQDYQXILVKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(S2)C=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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